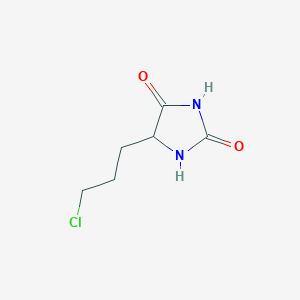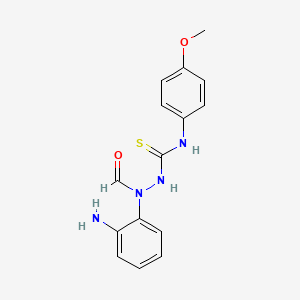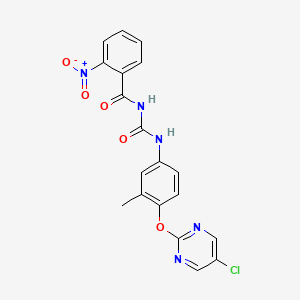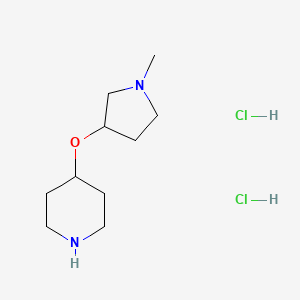
(R)-2-Amino-2-methylbutan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-methylbutan-1-ol hydrochloride is a chiral compound with a molecular formula of C5H14ClNO. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of an amino group, a hydroxyl group, and a chiral center, making it an important intermediate in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-methylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as ®-2-Amino-2-methylbutanol.
Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the final product.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure ®-2-Amino-2-methylbutan-1-ol hydrochloride.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-methylbutan-1-ol hydrochloride may involve more efficient and scalable methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.
Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
®-2-Amino-2-methylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride (SOCl2), are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.
科学研究应用
®-2-Amino-2-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-2-Amino-2-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, changes in cellular signaling pathways, and alterations in gene expression.
相似化合物的比较
Similar Compounds
(S)-2-Amino-2-methylbutan-1-ol hydrochloride: The enantiomer of ®-2-Amino-2-methylbutan-1-ol hydrochloride, with similar chemical properties but different biological activities.
2-Amino-2-methylpropan-1-ol hydrochloride: A structurally related compound with a different carbon chain length.
2-Amino-2-methylpentan-1-ol hydrochloride: Another similar compound with an extended carbon chain.
Uniqueness
®-2-Amino-2-methylbutan-1-ol hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-3-5(2,6)4-7;/h7H,3-4,6H2,1-2H3;1H/t5-;/m1./s1 |
InChI 键 |
IITRUVQGNUXQQF-NUBCRITNSA-N |
手性 SMILES |
CC[C@](C)(CO)N.Cl |
规范 SMILES |
CCC(C)(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


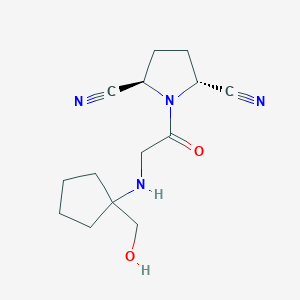
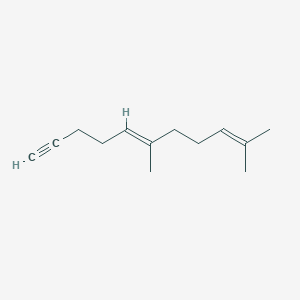
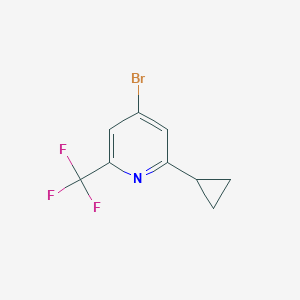


![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
